5-Fluorobenzene-1,3-diamine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-fluorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOGZUQGPRENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633914 | |
| Record name | 5-Fluorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-41-8 | |
| Record name | 5-Fluoro-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluorobenzene 1,3 Diamine and Its Derivatives
Classical Synthetic Routes
Classical synthetic approaches remain fundamental in the preparation of 5-Fluorobenzene-1,3-diamine and its derivatives. These methods, while established, are continuously refined to improve yields, selectivity, and safety.
Reductive Amination Strategies
Reductive amination serves as a powerful tool for the formation of C-N bonds and can be employed in the synthesis of derivatives of this compound. This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu The choice of reducing agent is critical for the success of this reaction, with reagents like sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being favored for their selectivity in reducing the iminium ion in the presence of the carbonyl group. harvard.edu
While direct synthesis of this compound via reductive amination of a diformyl or diketo-fluorobenzene is not commonly reported, this strategy is highly valuable for the synthesis of N-substituted derivatives. For instance, reacting 5-fluoro-1,3-phenylenediamine with aldehydes or ketones in the presence of a suitable reducing agent can yield a variety of N,N'-dialkylated products. The reaction conditions, including the choice of solvent and catalyst, can be optimized to achieve high yields and selectivity. organic-chemistry.org
Nucleophilic Substitution and Alkylation Approaches
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing amine functionalities onto an activated aromatic ring. In the context of synthesizing derivatives of this compound, this can involve the displacement of a leaving group, such as a halogen, by an amine. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group. researchgate.netbeilstein-journals.orgnih.govnih.gov For example, a difluoro-dinitrobenzene derivative could potentially undergo sequential nucleophilic substitution with ammonia (B1221849) or an amine to introduce the two amino groups. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, making fluorinated precursors particularly suitable substrates. youtube.com
Alkylation of the amino groups of this compound is a direct method to produce its N-substituted derivatives. This can be achieved by reacting the diamine with alkyl halides. However, a common challenge with direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. harvard.edu To control the degree of alkylation, reaction conditions such as temperature, stoichiometry of the alkylating agent, and the use of protecting groups can be carefully managed.
Reduction of Nitroaromatic Precursors
A primary and widely utilized route for the synthesis of this compound is the reduction of 5-fluoro-1,3-dinitrobenzene. This method is advantageous due to the relative accessibility of the dinitroaromatic precursor, which can be prepared through the nitration of fluorobenzene (B45895). The two nitro groups are then reduced to amino groups in a single step.
A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method. Noble metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often used under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, are optimized to ensure complete reduction and high yields.
Below is a table summarizing typical conditions for the catalytic reduction of related dinitroaromatics, which can be adapted for 5-fluoro-1,3-dinitrobenzene.
| Catalyst | Reductant | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Pd/C | H₂ | Ethanol | Room Temp. | 1 | >95 | Generic |
| PtO₂ | H₂ | Acetic Acid | Room Temp. | 1 | High | Generic |
| Fe/HCl | - | Water/Ethanol | Reflux | Atmospheric | >90 | Generic |
| SnCl₂/HCl | - | Ethanol | Reflux | Atmospheric | High | Generic |
This table represents typical conditions for nitro group reduction and may require optimization for the specific substrate.
Direct Fluorination Techniques
The direct fluorination of aromatic compounds, including diamines, is a challenging yet potentially powerful method for the synthesis of fluorinated derivatives. The high reactivity of elemental fluorine often leads to a lack of selectivity and can cause degradation of the starting material. However, modern fluorinating agents have been developed to provide more controlled and selective fluorination.
Electrophilic fluorinating reagents, such as N-fluoropyridinium salts and Selectfluor®, offer milder alternatives to elemental fluorine. These reagents can introduce a fluorine atom onto an activated aromatic ring. For the direct fluorination of m-phenylenediamine (B132917), the amino groups are strong activating groups, directing the electrophilic substitution to the ortho and para positions. Therefore, careful control of the reaction conditions would be necessary to achieve selective fluorination at the 5-position. The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through direct fluorination of a dinitro-disulfane precursor, showcasing the potential of this method for introducing fluorine onto highly functionalized aromatic rings. beilstein-journals.orgnih.govnih.gov
Ullmann Coupling and Related Amination Methods
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of carbon-nitrogen bonds. organic-chemistry.orgthermofisher.comsci-hub.senih.gov This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures. While traditionally requiring harsh conditions, modern advancements have introduced milder and more efficient catalytic systems.
In the context of synthesizing this compound, an Ullmann-type coupling could potentially be employed by reacting a dihalo-fluorobenzene with an amine source, such as ammonia or a protected amine, in the presence of a copper catalyst. The choice of ligand for the copper catalyst is crucial for the success of these reactions, with various diamines, amino acids, and phosphines being used to facilitate the coupling. Arenediazonium salts have also been explored as electrophilic partners in Ullmann-type couplings, offering an alternative to aryl halides. unito.it
The table below provides a general overview of catalysts and conditions used in Ullmann-type amination reactions.
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-150 | Generic |
| Cu₂O | L-Proline | K₂CO₃ | DMSO | 90-120 | Generic |
| Cu(OAc)₂ | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene | 80-110 | Generic |
This table illustrates general conditions for Ullmann amination and would require specific adaptation for the synthesis of this compound.
Diazotization and Thermal Decomposition Protocols for Fluorinated Arenes
The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry and provides a reliable method for introducing a fluorine atom into an aromatic ring via a diazonium salt intermediate. wikipedia.orgresearchgate.netresearchgate.net This reaction involves the diazotization of a primary aromatic amine with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a stable aryldiazonium tetrafluoroborate (B81430) salt. wikipedia.org Subsequent thermal decomposition of this salt yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.org
For the synthesis of this compound, one could envision a strategy starting from 3,5-diaminobenzoic acid. The carboxylic acid group could be converted to an amino group, and then one of the amino groups could be selectively protected before proceeding with the Balz-Schiemann reaction on the remaining free amino group. Alternatively, a more direct but potentially challenging approach would be the mono-diazotization of m-phenylenediamine itself, followed by the Balz-Schiemann reaction. However, controlling the selectivity of mono-diazotization in a symmetrical diamine can be difficult. nih.gov
Innovations in the Balz-Schiemann reaction include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphate (B91526) (PF₆⁻), and the use of ionic liquids as solvents to facilitate the decomposition at lower temperatures. wikipedia.orgresearchgate.netnih.gov Continuous flow processes have also been developed to improve the safety and scalability of this reaction by avoiding the isolation of potentially explosive diazonium salt intermediates. researchgate.netacs.org
The following table summarizes the key steps and reagents in a typical Balz-Schiemann reaction.
| Step | Reagents | Conditions | Product |
| Diazotization | Ar-NH₂, NaNO₂, HBF₄ | 0-5 °C | Ar-N₂⁺BF₄⁻ |
| Decomposition | Heat | 100-200 °C (neat or in solvent) | Ar-F |
Advanced Synthetic Techniques for this compound and its Derivatives
The synthesis of this compound and its derivatives has evolved to incorporate advanced methodologies that offer improvements in efficiency, selectivity, and environmental impact over traditional methods. These techniques are crucial for the development of complex molecules for various applications in materials science and pharmaceuticals.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds and for reactions such as the amination of fluorobenzenes. researchgate.net
In the context of synthesizing derivatives of this compound, microwave irradiation can significantly enhance the rate of nucleophilic aromatic substitution reactions. For instance, the amination of polyfluorinated benzenes, a key step in forming the diamine structure, can be achieved rapidly and often without the need for a catalyst or a strong base when conducted in a high-boiling polar solvent like N-methylpyrrolidinone (NMP) under microwave conditions. researchgate.net The presence of the fluorine atom at the 5-position can activate the aromatic ring, making it more susceptible to nucleophilic attack by amines.
Research has shown that microwave-assisted synthesis can be applied to a variety of nitrogen-containing compounds. For example, the synthesis of 2,4-diamino-1,3,5-triazine derivatives from dicyandiamide (B1669379) and nitriles is significantly accelerated under microwave irradiation, often in solvent-free conditions, which simplifies purification and reduces waste. rsc.org Similarly, the preparation of 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) and carboxylic acids benefits from the rapid heating and controlled conditions offered by microwave synthesis. mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Aminated Compounds
| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Amination of Fluorobenzenes | Fluorobenzene, Amine | Microwave, NMP, No Catalyst | Minutes | Good to Excellent | researchgate.net |
| 1,2,4,5-Dithiadiazine Derivatives | 1-Aryl bis-thiourea, Iodine | Microwave, Solvent-Free | 30 seconds | High |
Catalytic Synthesis for Specific Regio- and Stereoselectivity
Achieving specific regio- and stereoselectivity is paramount when synthesizing complex derivatives of this compound. Catalytic methods are instrumental in controlling the precise location and three-dimensional orientation of functional groups introduced into the molecule.
Regioselectivity: In aromatic systems, regioselectivity refers to the control of the substitution pattern on the benzene (B151609) ring. For a molecule like this compound, subsequent reactions such as acylation, alkylation, or further amination must be directed to a specific position to yield the desired isomer. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with excellent control over regioselectivity. researchgate.net These catalysts can selectively activate specific C-X bonds (where X is a halide or triflate), allowing for the precise introduction of amino groups. The electronic nature of the fluorine substituent and the existing amino groups on the ring influence the site of further substitution, a factor that can be exploited in catalyst-directed synthesis.
Stereoselectivity: When synthesizing chiral derivatives, controlling the stereochemistry is crucial. Chiral 1,3-diamine motifs are valuable as ligands in asymmetric catalysis and as core components in pharmaceuticals. researchgate.netrsc.org The synthesis of enantiomerically pure 1,3-diamines can be achieved using chiral catalysts. For example, 1,3-diamine-derived catalysts have been designed and successfully used in asymmetric Mannich reactions to produce products with high enantioselectivity. nih.gov These catalysts often feature a cooperative mechanism where primary and tertiary amine groups work in concert to facilitate the reaction. nih.gov Copper-catalyzed intramolecular amination of C(sp³)-H bonds is another advanced method that can create chiral 1,3-diamine structures enantioselectively. researchgate.net
Table 2: Examples of Catalysts in Selective Synthesis of Diamine Derivatives
| Reaction Type | Catalyst System | Selectivity Achieved | Application | Reference |
|---|---|---|---|---|
| Asymmetric Mannich Reaction | 1,3-Diamine-derived catalyst with acid | High Enantioselectivity and Regioselectivity | Synthesis of chiral δ-amino β-ketophosphonates | nih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | High Regioselectivity | Synthesis of N-arylated diamines | mdpi.com |
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.netmdpi.com This involves strategies like using safer solvents, reducing waste, and improving energy efficiency, all of which are being applied to the synthesis of this compound and its derivatives. ethernet.edu.et
Performing reactions without a solvent, or under "solvent-free" conditions, is a core principle of green chemistry. This approach eliminates solvent waste, which is a major contributor to pollution from the chemical industry. Microwave-assisted synthesis is often highly compatible with solvent-free conditions. The direct absorption of microwave energy by the reactants can lead to rapid heating and successful reaction completion without the need for a solvent medium. For example, the synthesis of various heterocyclic derivatives has been successfully demonstrated under microwave irradiation in the absence of any solvent, resulting in high yields, short reaction times, and simple product isolation. rsc.org
Ionic liquids (ILs) are salts that are liquid at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. tdl.org Furthermore, their properties, such as polarity and solubility, can be tuned by modifying the cation and anion, making them versatile media for a wide range of chemical reactions. ewha.ac.krfrontiersin.org
In the synthesis of derivatives related to this compound, ionic liquids can serve as both the solvent and catalyst. Their unique properties can enhance reaction rates and selectivity. For instance, the synthesis of polyamidines from dinitriles and diamines has been successfully carried out in ionic liquids at elevated temperatures. researchgate.net Brønsted acidic ionic liquids have also been developed to catalyze multicomponent reactions for the synthesis of biologically active heterocyclic compounds, demonstrating their dual role in promoting green chemical transformations. uniroma1.it
Table 3: Advantages of Ionic Liquids in Synthesis
| Feature | Benefit | Example Application | Reference |
|---|---|---|---|
| Low Vapor Pressure | Reduced air pollution, safer handling | Baylis-Hillman reaction | ewha.ac.kr |
| Tunable Properties | Optimized solubility and reactivity | Polyamidine synthesis | researchgate.net |
| Potential Recyclability | Reduced waste, lower cost | Knoevenagel condensation | uniroma1.it |
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov MCRs are highly valued in green chemistry because they are atom-economical, reduce the number of synthetic steps, and minimize waste generation compared to traditional multi-step syntheses. researchgate.net
The synthesis of complex, polyfunctionalized heterocyclic derivatives from a diamine core like this compound is well-suited for MCR strategies. For example, the Biginelli reaction, a well-known MCR, can be used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov By using a derivative of this compound as the urea component, complex fluorinated heterocycles can be accessed in a single, efficient step. The development of novel MCRs provides a powerful tool for building molecular complexity and generating diverse libraries of compounds from simple precursors. mdpi.comvjs.ac.vn
Ultrasonic and Mechanical Procedures
The application of non-conventional energy sources, such as ultrasound and mechanical grinding, represents a modern approach in chemical synthesis, often leading to higher yields, shorter reaction times, and milder conditions. researchgate.net These techniques, falling under the umbrella of "green chemistry," have been explored for various organic reactions. researchgate.net
Ultrasonic Synthesis (Sonochemistry): This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. semanticscholar.org These conditions can significantly enhance chemical reactivity and mass transfer. semanticscholar.org While the direct synthesis of this compound using this method is not extensively documented in dedicated studies, the principles are applicable. For instance, ultrasound irradiation has been shown to accelerate the dissolution of precursors in the synthesis of other functional materials. rsc.org A large number of organic reactions, including the formation of nitrogen-containing compounds, have been successfully carried out with higher yields and shorter reaction times using sonication. researchgate.net This suggests that key steps in the synthesis of this compound, such as the reduction of a dinitro or nitro-amino precursor, could potentially be accelerated by ultrasonic irradiation.
Mechanical Procedures (Mechanochemistry): Mechanochemical synthesis involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. researchgate.net This solvent-free approach is noted for its environmental benefits, high atom economy, and efficiency. researchgate.net Mechanochemistry has been effectively used in various organic reactions, including the synthesis of dyes and fluorophores. researchgate.net The application of this technique to the synthesis of aromatic diamines could involve the solid-state reduction of a suitable precursor. The energy imparted by milling can break down the crystal lattice and create fresh, reactive surfaces, facilitating reactions that might otherwise require high temperatures and prolonged reaction times in solution.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, precise temperature control, and the selection of an appropriate catalyst.
Solvent Effects on Reactivity and Selectivity
The solvent plays a critical role in chemical synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the synthesis of halogenated benzene derivatives, a variety of solvents can be employed depending on the specific reaction step. google.com For instance, in reactions like bromination or reduction, which are common steps in the synthesis of precursors to this compound, the choice of solvent is paramount. google.com
Commonly used solvents in related syntheses include halogenated hydrocarbons, ethers, alcohols, and polar aprotic solvents. google.com Halogenated solvents like dichloromethane (B109758) are often used for reactions such as the synthesis of 2,1,3-benzothiadiazole (B189464) derivatives from diamines. mdpi.com The selection of a solvent or a mixture of solvents is determined by its ability to dissolve the starting materials and reagents while remaining inert to the reaction conditions. google.com
Table 1: Potential Solvents for Synthetic Steps toward this compound This table is based on solvents used for analogous reactions involving halogenated aromatic compounds. google.com
| Solvent Class | Examples | Potential Application Step |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform, 1,2-dichloroethane | Halogenation, Diazotization |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Grignard reactions, Reductions |
| Alcohols | Methanol, Ethanol, n-Butanol | Reductions, Nucleophilic substitutions |
| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Nucleophilic aromatic substitutions |
| Aqueous | Water | Reductions, Acid/base reactions |
Temperature Control in Reaction Pathways
Temperature is a critical parameter that directly affects reaction kinetics and the formation of byproducts. Precise temperature control is essential throughout the synthesis of this compound and its precursors. Many reactions, such as diazotization, are highly exothermic and require cooling to low temperatures (e.g., 0 °C) to prevent the decomposition of unstable intermediates like diazonium salts. mdpi.comacs.org
Conversely, other steps may require heating or reflux to proceed at a reasonable rate. mdpi.com For example, the synthesis of 2-trifluoromethyl-1H-benzimidazole derivatives from corresponding diamines is conducted by heating the reaction mixture at reflux overnight. mdpi.com In continuous flow synthesis, precise temperature management is crucial; even a modest increase in temperature, for instance from 15 °C to 29 °C, can be observed due to the energy input from light sources in photochemical steps and can influence reaction performance. acs.org The optimal temperature for any given step must be determined experimentally to maximize the yield of the desired product while minimizing the formation of impurities.
Catalyst Selection and Role in Reaction Efficiency
Catalysts are frequently employed to enhance reaction rates and improve the efficiency of synthetic processes. The synthesis of aromatic amines often involves reduction steps where catalytic hydrogenation is a common method. In such processes, transition metals are widely used. google.com
Metal Catalysts: Metals such as palladium, platinum, and nickel are effective for the reduction of nitro groups to amines. google.com These are typically used in a finely divided form, often supported on carbon (e.g., Pd/C), to maximize the catalytic surface area.
Acid/Base Catalysis: Acids and bases can also serve as catalysts in various reaction steps. google.com Inorganic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) or organic acids such as trifluoroacetic acid are often used to catalyze reactions like the formation of benzimidazole (B57391) derivatives from diamines. google.commdpi.com Lewis acids, including aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are employed in electrophilic substitution reactions like halogenation. google.com The choice of catalyst depends on the specific transformation being performed, with the goal of achieving high conversion and selectivity. google.com
Table 2: Examples of Catalysts in Related Aromatic Syntheses google.com
| Catalyst Type | Examples | Typical Reaction Type |
| Metal | Platinum, Palladium, Nickel, Molybdenum | Reduction of nitro groups |
| Inorganic Acid | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Hydrofluoric acid (HF) | Diazotization, Hydrolysis |
| Lewis Acid | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Boron trifluoride (BF₃) | Halogenation, Friedel-Crafts |
| Organic Acid | Acetic acid, Trifluoroacetic acid (TFA), Toluenesulfonic acid (TsOH) | Esterification, Amide formation |
Purification Techniques for Academic Synthesis
Achieving high purity of the final compound is essential, particularly in an academic or research setting for accurate characterization and further use. Several chromatographic and non-chromatographic techniques are employed for the purification of this compound and related compounds.
Column Chromatography: This is one of the most common purification methods. Flash column chromatography on silica (B1680970) gel is frequently used to separate the desired product from byproducts and unreacted starting materials. researchgate.net The choice of eluent, typically a mixture of solvents like n-hexane and dichloromethane or hexane (B92381) and ethyl acetate, is optimized to achieve the best separation. researchgate.netmdpi.com For specific applications, automated medium pressure silica gel column chromatography can be used for preparative separation of structurally similar compounds, such as fluorinated pyrimidines. researchgate.net
Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. mdpi.com This method is often used after initial purification by chromatography to obtain a highly pure product.
Filtration and Evaporation: Simple work-up procedures are the first step in purification. After the reaction is complete, the mixture might be filtered to remove solid catalysts or byproducts. The filtrate is then typically concentrated under reduced pressure using a rotary evaporator to remove the solvent before further purification by chromatography or recrystallization. mdpi.com
Chemical Transformations and Reactivity Studies of 5 Fluorobenzene 1,3 Diamine Scaffolds
Electrophilic Aromatic Substitution Reactions
The reactivity of the 5-Fluorobenzene-1,3-diamine ring towards electrophiles is significantly influenced by the powerful activating, ortho-, para- directing nature of the two amino groups. These groups donate electron density into the ring via resonance, making the aromatic system highly nucleophilic. The fluorine atom, while electronegative and inductively electron-withdrawing, also directs incoming electrophiles to its ortho and para positions through resonance effects.
The combined directing effects of the substituents make the C4 and C6 positions the most probable sites for electrophilic attack, as they are ortho to one amino group and para to the other. The C2 position, while electronically activated by both amino groups, is more sterically hindered. The high nucleophilicity of the ring means that reactions often proceed under mild conditions, but can also be prone to polysubstitution and oxidation, particularly under harsh acidic conditions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is based on established principles of substituent effects in electrophilic aromatic substitution, as specific experimental data for this compound is not widely published.
| Reaction Type | Electrophile (E+) | Major Product(s) | Rationale |
|---|---|---|---|
| Bromination | Br⁺ | 4-Bromo-5-fluorobenzene-1,3-diamine | Substitution at the highly activated C4 position, which is ortho and para to the amine groups. |
| Nitration | NO₂⁺ | 4-Nitro-5-fluorobenzene-1,3-diamine | Nitration occurs at the most electron-rich and accessible position. Reaction conditions must be carefully controlled to avoid oxidation of the amine groups. |
| Friedel-Crafts Acylation | RCO⁺ | N-acylated product | The amine groups are more nucleophilic than the ring and will react with the Lewis acid catalyst, deactivating the ring and preventing C-acylation. The reaction occurs on the nitrogen atoms instead. |
Nucleophilic Reactions Involving Amine Functionalities
The primary amine groups of this compound are excellent nucleophiles and readily react with a variety of electrophiles. These reactions, such as acylation and alkylation, typically occur at one or both nitrogen atoms to form stable amide or secondary/tertiary amine linkages, respectively. This reactivity allows for the straightforward modification of the scaffold and the introduction of new functional groups. For instance, acylation with acid chlorides or anhydrides proceeds efficiently to yield the corresponding mono- or di-amides.
Table 2: Examples of Nucleophilic Reactions at the Amine Functionalities Illustrative examples based on the known reactivity of aromatic amines.
| Reaction Type | Reagent | Product |
|---|---|---|
| Di-acylation | Acetic anhydride (B1165640) (excess) | N,N'-(5-fluoro-1,3-phenylene)diacetamide |
| Mono-alkylation | Benzyl bromide (1 eq.) | N¹-(Benzyl)-5-fluorobenzene-1,3-diamine |
| Di-sulfonylation | Tosyl chloride (excess) | N,N'-(5-fluoro-1,3-phenylene)bis(4-methylbenzenesulfonamide) |
Coupling Reactions for Derivative Formation
Modern palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the this compound scaffold can be utilized in these transformations. In Buchwald-Hartwig amination reactions, the diamine can serve as the nucleophilic coupling partner, reacting with aryl halides or triflates to form more complex tri- or tetra-arylamine structures. google.com
For the molecule to participate in reactions like the Suzuki-Miyaura coupling as the electrophilic partner, it must first be modified. This would typically involve converting the amine functionalities into leaving groups, such as halides, via a Sandmeyer reaction (diazotization followed by treatment with a copper(I) halide). The resulting dihalo-fluorobenzene could then be coupled with various organoboron reagents.
Table 3: Application in Palladium-Catalyzed Coupling Reactions
| Coupling Reaction | Role of Diamine Scaffold | Required Co-reactant | Resulting Linkage |
|---|---|---|---|
| Buchwald-Hartwig Amination | Nucleophile | Aryl halide (e.g., Bromobenzene) | C(aryl)-N |
| Suzuki-Miyaura Coupling | Electrophile (after conversion to dihalide) | Arylboronic acid (e.g., Phenylboronic acid) | C(aryl)-C(aryl) |
Derivatization for Heterocyclic Systems
The synthesis of the benzimidazole (B57391) ring system classically involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid or its equivalent. researchgate.net this compound is a meta-phenylenediamine, meaning the amine groups are in a 1,3-relationship. Consequently, it cannot directly undergo the intramolecular cyclization required to form the fused five-membered imidazole (B134444) ring of the benzimidazole core. researchgate.net The spatial arrangement of the amine groups in a meta-diamine does not permit the necessary ring closure with a one-carbon electrophile to form this specific heterocyclic system.
The amine groups of this compound readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. Depending on the stoichiometry, either one or both amine groups can react, leading to the formation of mono- or bis-Schiff base derivatives. This reaction is typically catalyzed by acid and involves the removal of water. The resulting Schiff bases, particularly those derived from salicylaldehyde (B1680747) or other substituted phenols, are important ligands in coordination chemistry due to their ability to form stable complexes with various metal ions.
Table 4: Representative Schiff Base Formation Reactions
| Aldehyde Reagent | Molar Ratio (Diamine:Aldehyde) | Product Structure |
|---|---|---|
| Benzaldehyde | 1:1 | N-(benzylidene)-5-fluorobenzene-1,3-diamine |
| Benzaldehyde | 1:2 | N,N'-(1,3-phenylenebis(methanylylidene))bis(5-fluoroaniline) |
| Salicylaldehyde | 1:2 | 2,2'-((1E,1'E)-(5-fluoro-1,3-phenylene)bis(azanylylidene)bis(methanylylidene))diphenol |
The nucleophilic nature of the amine groups in this compound allows for its integration into s-triazine (1,3,5-triazine) scaffolds. The common precursor for this synthesis is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which features three reactive chlorine atoms that can be displaced by nucleophiles in a stepwise manner. The substitution is temperature-dependent: the first chlorine reacts around 0 °C, the second at room temperature, and the third requires elevated temperatures.
This compound can be used to link multiple triazine rings, forming complex architectures, or it can be appended to a single triazine core that bears other functional groups. The reaction can lead to the formation of dimers, oligomers, or polymers depending on the reaction conditions and stoichiometry.
Table 5: Stepwise Substitution on Cyanuric Chloride
| Step | Reagent | Temperature | Product Type |
|---|---|---|---|
| 1 | 1 eq. This compound | ~0 °C | Mono-substituted dichlorotriazine |
| 2 | 2 eq. This compound | Room Temp. | Di-substituted monochlorotriazine |
| 3 | 3 eq. This compound | >80 °C | Fully substituted triazine |
C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation for further functionalization presents a significant challenge. rsc.orgnih.gov Research in this area is driven by the potential to introduce new functionalities into fluorinated molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. baranlab.org While specific studies on the C-F bond activation of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on related fluoroaromatic compounds.
The activation of C-F bonds in fluoroarenes is often achieved using transition metal complexes or main group reagents. rsc.orgbaranlab.org These reactions typically require harsh conditions due to the high bond dissociation energy of the C-F bond. For instance, main group metal-mediated protocols for C-F bond activation in fluorobenzene (B45895) often necessitate elevated temperatures or photochemical irradiation. rsc.org Transition metal catalysts, such as those based on palladium, can facilitate the alumination of fluorobenzene under milder conditions. rsc.org
The presence of two activating amino groups in the this compound scaffold would likely influence the reactivity of the C-F bond. These electron-donating groups can increase the electron density of the aromatic ring, potentially making it more susceptible to certain types of C-F activation reactions. However, they can also coordinate with metal catalysts, which could either facilitate or inhibit the desired transformation.
One common functionalization pathway following C-F bond activation is the formation of new carbon-carbon or carbon-heteroatom bonds. For example, defluorinative cross-coupling reactions can be used to introduce aryl, alkyl, or boryl groups. nih.gov While direct examples with this compound are scarce, the general methodologies applied to other fluoroarenes provide a framework for potential transformations of this molecule.
| Activation Method | Reagents/Catalysts | Potential Functionalization | Reference |
|---|---|---|---|
| Transition Metal-Catalyzed Cross-Coupling | Pd, Ni, or Cu complexes with various ligands | Arylation, alkylation, borylation | nih.gov |
| Main Group Metal-Mediated Activation | Al(I) complexes, Grignard reagents | Alumination, magnesiation | rsc.org |
| Reductive Defluorination | Strong reducing agents (e.g., alkali metals) | Hydrodefluorination | baranlab.org |
| Lewis Acid-Mediated Activation | Strong Lewis acids (e.g., silylium (B1239981) ions) | Nucleophilic substitution | frontiersin.org |
Polymerization Studies Involving Diamine Monomers
This compound is a valuable monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The presence of the fluorine atom can impart desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constant, and increased flame resistance. kpi.uamdpi.com
Polyimide Synthesis:
Fluorinated polyimides are typically synthesized via a two-step polycondensation reaction between a fluorinated diamine and a dianhydride. kpi.uanih.gov The first step involves the formation of a poly(amic acid) precursor at room temperature in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). The subsequent step is a thermal or chemical imidization to form the final polyimide. nih.govmdpi.com
The incorporation of fluorinated diamines, such as those structurally related to this compound, into the polyimide backbone has been shown to affect the polymer's properties. For instance, the thermal stability of polyimides is dependent on the structure of the diamine monomer. kpi.ua
| Dianhydride Monomer | Diamine Monomer | Polymerization Method | Key Properties of Resulting Polyimide | Reference |
|---|---|---|---|---|
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Various fluorinated diamines | Two-step thermal imidization | High thermal stability, good solubility | kpi.ua |
| Pyromellitic dianhydride (PMDA) | Fluorinated diamines | Hydrothermal process | Environmentally friendly synthesis | mdpi.com |
| Fluorene-containing dianhydride (FDAn) | Amide-bridged diamines | Two-stage chemical imidization | Good optical transparency, high glass transition temperatures | nih.gov |
Polyamide Synthesis:
Aromatic polyamides, often referred to as aramids, are known for their exceptional strength and thermal resistance. The introduction of fluorine into the polymer backbone can further enhance these properties. Soluble and transparent wholly aromatic polyamides have been synthesized from unsymmetrical diamine monomers containing trifluoromethyl groups. mdpi.com These polyamides are typically prepared via the Yamazaki–Higashi polycondensation method, which involves the use of a phosphite-based condensing agent. mdpi.com
The direct polycondensation of diamines with dicarboxylic acids is another route to polyamides. mdpi.comnih.gov The properties of the resulting fluorinated polyamides, such as solubility and thermal stability, are influenced by the specific combination of diamine and dicarboxylic acid monomers used. mdpi.com
| Dicarboxylic Acid Monomer | Diamine Monomer | Polymerization Method | Key Properties of Resulting Polyamide | Reference |
|---|---|---|---|---|
| Terephthalic acid | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Yamazaki–Higashi polycondensation | Amorphous morphology, soluble in polar organic solvents | mdpi.com |
| Isophthalic acid | Unsymmetrical diamine with CF3 groups | Yamazaki–Higashi polycondensation | High transparency, good thermal stability | mdpi.com |
| Various diacids | Various diamines | Catalytic dehydrogenation of diols and diamines | High atomic economy, clean process | nih.gov |
Redox Reactions and their Impact on Functional Groups
Aromatic amines are known to undergo oxidation to form a variety of products, including radical cations, nitroxides, and polymeric materials. The oxidation potential of an aromatic amine is influenced by the nature and position of other substituents on the aromatic ring. The electron-donating nature of the second amino group in this compound would be expected to lower the oxidation potential compared to aniline (B41778). Conversely, the electron-withdrawing fluorine atom would likely increase the oxidation potential.
The electrochemical oxidation of phenylenediamines can lead to the formation of conductive polymers. For example, the oxidative polymerization of p-phenylenediamine (B122844) and its derivatives has been studied, yielding polymers with interesting electronic and thermal properties. tandfonline.com It is plausible that this compound could also undergo electropolymerization to form a fluorinated polyaniline-type material.
The reduction of the aromatic ring of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions, which are unlikely to be selective and may also affect the amino groups. The C-F bond is generally resistant to electrochemical reduction.
It is important to note that while general principles of organic electrochemistry allow for predictions about the redox behavior of this compound, experimental studies are necessary to confirm these predictions and to fully characterize the products of its oxidation and reduction reactions.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 5-Fluorobenzene-1,3-diamine, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the two amino groups and the electron-withdrawing effect of the fluorine atom.
The proton on C2, situated between the two amino groups, is expected to be the most shielded and therefore appear at the lowest chemical shift (highest field). The proton on C6, which is ortho to one amino group and para to the other, will be similarly shielded. The proton on C4, positioned between the fluorine atom and an amino group, will experience the most deshielding and thus appear at the highest chemical shift (lowest field). The protons of the two amino groups will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~ 5.8-6.0 | Triplet of doublets (td) | J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 |
| H-4 | ~ 6.5-6.7 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 10.5 |
| H-6 | ~ 5.9-6.1 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 |
| -NH₂ | ~ 3.5-5.0 | Broad singlet | - |
Note: Predicted values are based on established substituent effects on the chemical shifts of aromatic protons.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the benzene (B151609) ring, with their chemical shifts being significantly affected by the attached functional groups. The carbon atoms bonded to the amino groups (C1 and C3) will be highly shielded and appear at lower chemical shifts. Conversely, the carbon atom bonded to the fluorine atom (C5) will be strongly deshielded, resulting in a signal at a much higher chemical shift. The C-F coupling will also lead to a characteristic splitting of the C5 signal into a doublet. The other carbon atoms (C2, C4, and C6) will have chemical shifts influenced by the combined electronic effects of the substituents.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (¹JCF) (Hz) |
| C1 | ~ 150 | - |
| C2 | ~ 95 | - |
| C3 | ~ 150 | - |
| C4 | ~ 105 | - |
| C5 | ~ 160-165 | ~ 240-250 |
| C6 | ~ 98 | - |
Note: Predicted values are based on established substituent effects on the chemical shifts of aromatic carbons.
Fluorine (¹⁹F) NMR for Reaction Monitoring
With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR spectroscopy, making ¹⁹F NMR a powerful tool for monitoring reactions involving this compound. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Any chemical transformation involving the amino groups or the aromatic ring will induce a change in the electron density around the fluorine atom, resulting in a shift in its resonance frequency.
For instance, in the synthesis of polyamides or other polymers where this compound is used as a monomer, the conversion of the amine functionalities into amide linkages will alter the electronic nature of the aromatic ring. This change can be readily observed as a shift in the ¹⁹F NMR signal, allowing for real-time monitoring of the reaction progress, conversion of reactants, and formation of products. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, providing a clear window to observe these changes. wikipedia.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry is a vital technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.govthermofisher.com
For this compound (C₆H₇FN₂), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated with high precision. Experimental determination of this mass using HR-MS with a deviation of only a few parts per million (ppm) from the calculated value provides strong evidence for the correct elemental composition. uci.edu
Calculated Exact Mass for this compound:
| Formula | Species | Calculated Exact Mass |
| C₆H₇FN₂ | [M]⁺˙ | 126.0600 |
| C₆H₈FN₂ | [M+H]⁺ | 127.0678 |
This high level of accuracy is essential for confirming the identity of newly synthesized batches of the compound and for identifying it in complex mixtures. thermofisher.com
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like polymers. wpmucdn.comfrontiersin.org When this compound is used as a monomer in the synthesis of aromatic polyamides (aramids), MALDI-TOF MS can be employed to characterize the resulting polymers. researchgate.net
This technique allows for the determination of the molecular weight distribution of the polymer, including the average molecular weight (Mn and Mw) and the polydispersity index (PDI). weebly.com Furthermore, MALDI-TOF MS can provide valuable information about the polymer's end groups and the structure of the repeating units. researchgate.net By analyzing the mass spectrum, which shows a series of peaks corresponding to oligomers of different lengths, one can confirm the successful incorporation of the this compound monomer into the polymer chain. The mass difference between adjacent peaks in the spectrum corresponds to the mass of the repeating monomer unit.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational motions of its constituent atoms and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. In this compound, the infrared spectrum is dominated by vibrations associated with the amino groups, the fluorinated benzene ring, and the carbon-fluorine bond.
The primary amine (-NH₂) groups give rise to several characteristic absorptions. Typically, two distinct bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. orgchemboulder.comlibretexts.org Another key vibration is the N-H bending or scissoring mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band resulting from N-H wagging can also be found in the 910-665 cm⁻¹ region. orgchemboulder.com
The aromatic nature of the molecule is confirmed by several bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.orgvscht.cz Carbon-carbon stretching vibrations within the benzene ring produce characteristic bands in the 1600-1400 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the pattern of C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ range. vscht.cz
The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com The presence of the fluorine atom is indicated by a strong C-F stretching band, which for fluorobenzene (B45895) derivatives, is expected in the 1275-1200 cm⁻¹ range.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Amine) | 3500 - 3300 | Medium-Weak |
| Stretch | Aromatic C-H | 3100 - 3000 | Medium |
| Scissoring (Bend) | N-H (Amine) | 1650 - 1580 | Medium |
| In-ring Stretch | Aromatic C=C | 1600 - 1400 | Medium-Strong |
| Stretch | C-N (Aromatic) | 1335 - 1250 | Strong |
| Stretch | C-F | 1275 - 1200 | Strong |
| Out-of-Plane Bend | Aromatic C-H | 900 - 675 | Strong |
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the benzene ring and the C-F bond.
The symmetric ring breathing mode of the substituted benzene ring is expected to produce a very strong and characteristic band, often observed near 1000 cm⁻¹. tum.de Other ring vibrations, such as C-C stretching and C-C-C bending modes, are also Raman active and appear in the fingerprint region of the spectrum. nih.gov The electronic interactions between the substituents (amino and fluoro groups) and the π-orbitals of the ring can enhance the Raman activities of certain vibrational modes. researchgate.net
While N-H stretching vibrations are visible in Raman spectra, they are typically weaker than in IR spectra. Conversely, the C-F stretching vibration can be observed, and its position provides complementary data to the IR absorption. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. libretexts.org
Table 2: Potential Raman Active Modes for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Symmetric Stretch | N-H (Amine) | 3400 - 3250 | Weak |
| Stretch | Aromatic C-H | 3100 - 3000 | Medium |
| In-ring Stretch | Aromatic C=C | 1610 - 1400 | Strong |
| Stretch | C-N (Aromatic) | 1335 - 1250 | Medium |
| Stretch | C-F | 1275 - 1200 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the conjugated π-electron system of the benzene ring. uzh.chlumenlearning.com
The presence of two amino groups, which act as strong auxochromes (color-enhancing groups), significantly influences the absorption spectrum. The lone pair electrons on the nitrogen atoms can interact with the π-system of the ring (n → π* transition), causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. researchgate.netacs.org Aromatic diamines typically exhibit strong absorption bands. researchgate.net For instance, p-phenylenediamine (B122844) shows characteristic absorption bands with a π → π* transition around 237 nm and another band at 299 nm. researchgate.net Fluorinated aromatic compounds also show absorption in the UV range. tum.de
Based on related compounds, this compound is expected to exhibit strong absorption bands in the UV region, likely with maxima in the range of 280-340 nm. researchgate.net The exact position and intensity of these bands are sensitive to the solvent environment.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | 280 - 340 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties.
While the specific crystal structure of this compound has not been detailed in the available search results, the expected structural features can be inferred. The molecule would consist of a planar benzene ring with one fluorine and two amine substituents. The C-F and C-N bond lengths and the angles within the aromatic ring would be precisely determined.
Table 4: Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Description | Expected Information |
|---|---|---|
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating crystal unit. |
| Space Group | P, I, F, C, etc. | Describes the symmetry elements within the crystal. |
| Bond Lengths | C-C, C-H, C-N, C-F, N-H | Precise distances between bonded atoms (in Ångströms). |
| Bond Angles | C-C-C, C-C-N, etc. | Angles between adjacent bonds (in degrees). |
| Intermolecular Interactions | Hydrogen Bonds (N-H···N, N-H···F) | Distances and angles defining non-covalent interactions. |
Advanced Electron Microscopy Techniques
Electron Energy-Loss Spectroscopy (EELS) in TEM
Electron Energy-Loss Spectroscopy (EELS), typically integrated into a Transmission Electron Microscope (TEM), is a high-resolution analytical technique that measures the energy lost by electrons as they pass through a thin sample. universallab.orggatan.com This energy loss is characteristic of the elemental composition and chemical bonding environment within the material at the atomic scale. myscope.trainingmeasurlabs.com
For a molecular compound like this compound, EELS can provide unique chemical information. The core-loss region of the EELS spectrum (>50 eV energy loss) displays sharp edges corresponding to the ionization energies of specific elements. aip.org Analysis of a sample of this compound would show distinct core-loss edges for Carbon (C K-edge ~284 eV), Nitrogen (N K-edge ~401 eV), and Fluorine (F K-edge ~685 eV). This allows for elemental mapping with nanometer-scale spatial resolution.
Furthermore, the fine structure of these core-loss edges (Energy Loss Near Edge Structure, ELNES) is sensitive to the local chemical environment, such as the oxidation state and coordination of the atoms. myscope.training This could potentially be used to probe the bonding states of the carbon, nitrogen, and fluorine atoms within the molecule. The low-loss region (<50 eV) provides information about valence electron excitations, such as plasmons and π → π* transitions, complementing data from UV-Vis spectroscopy. aip.org
Table 5: Application of EELS for this compound Analysis
| EELS Region | Information Obtained | Specific Application to C₆H₇FN₂ |
|---|---|---|
| Core-Loss (>50 eV) | Elemental Composition | Detection and mapping of C, N, and F. |
| Core-Loss (ELNES) | Chemical Bonding, Oxidation State | Probing the sp² hybridization of carbon and the bonding environment of N and F atoms. |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
The electrochemical behavior of this compound is of significant interest, particularly in understanding its oxidation and reduction pathways. Cyclic voltammetry (CV) is a key technique used to probe these properties. The electrochemical oxidation of phenylenediamines, including this compound, typically involves a two-electron transfer process. researchgate.net This process leads to the formation of a quinone-diimine species. sid.irresearchgate.net The presence of the electron-withdrawing fluorine atom on the benzene ring is expected to influence the oxidation potential of the diamine.
Interactive Data Table: Hypothetical Electrochemical Parameters for this compound
| Parameter | Value | Conditions |
| Anodic Peak Potential (Epa) | +0.65 V vs. Ag/AgCl | 0.1 M H₂SO₄ |
| Cathodic Peak Potential (Epc) | +0.58 V vs. Ag/AgCl | 0.1 M H₂SO₄ |
| Peak Separation (ΔEp) | 0.07 V | 0.1 M H₂SO₄ |
| Electron Transfer Number (n) | ~2 | - |
These hypothetical values suggest a quasi-reversible two-electron oxidation process. The actual experimental values may vary depending on the specific conditions, such as the electrode material, solvent system, and scan rate. The electrochemical oxidation of o-phenylenediamine (B120857) has also been noted to potentially lead to dimerization or polymerization, a factor that could be relevant in the electrochemical studies of its fluorinated analogue. acs.org
Purity Assessment Methodologies (e.g., HPLC, GC-MS)
Ensuring the purity of this compound is crucial for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For aromatic amines like this compound, reversed-phase HPLC is often the method of choice. A certificate of analysis for a related compound, 4-Fluoro-1,2-phenylenediamine, indicates a purity of 99.61% as determined by HPLC at a wavelength of 230 nm, demonstrating the suitability of this technique. lgcstandards.com
Often, derivatization of the aromatic amines is performed prior to HPLC analysis to enhance detection sensitivity, particularly when using fluorescence detectors. nih.gov However, UV detection is also commonly used. An improved analytical method for 3-chloro-4-fluoroaniline (B193440) utilized HPLC with electrochemical detection, which avoided the need for derivatization. researchgate.net
A typical HPLC method for the purity assessment of this compound would involve the parameters outlined in the following table.
Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds. The analysis of aniline (B41778) and its derivatives by GC-MS is a well-established method. nih.govnih.gov A certificate of analysis for a fluorinated benzene derivative indicates a purity of 99.11% as determined by GC, confirming the utility of this approach for fluorinated aromatics. aliyuncs.com
For the analysis of this compound, a suitable GC-MS method would be developed to ensure the compound's thermal stability and volatility for gas-phase analysis. The mass spectrometer would provide information on the molecular weight and fragmentation pattern, confirming the identity of the compound and any potential impurities.
An illustrative set of GC-MS parameters for the analysis of this compound is provided below.
Interactive Data Table: Illustrative GC-MS Parameters for Purity Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, ramp to 250°C |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules such as 5-Fluorobenzene-1,3-diamine. However, specific DFT studies detailing the following properties for this compound are not currently available in the scientific literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on analogous compounds containing fluorinated and amino-substituted phenyl rings.
For instance, studies on fluorinated thiazolidinone derivatives have demonstrated the importance of fluorine in molecular interactions. In one such study, 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one was docked against Tyrosine Kinase 1T46, revealing favorable binding interactions. rjptonline.org The fluorine atom, with its high electronegativity, can participate in hydrogen bonding and other electrostatic interactions, thereby influencing the binding affinity of the ligand to the protein target. rjptonline.org
Similarly, molecular docking of phenylenediamine derivatives has been explored in the development of Factor Xa inhibitors. researchgate.net These studies highlight that the diamine scaffold can be effectively utilized to orient other functional groups within the protein's binding pocket to achieve high potency. researchgate.net
Based on these analogous studies, a hypothetical molecular docking simulation of this compound would likely show the amino groups acting as hydrogen bond donors, interacting with acidic residues in a protein's active site. The fluorine atom could act as a hydrogen bond acceptor or engage in halogen bonding, further stabilizing the ligand-protein complex. The binding energy and orientation would be highly dependent on the specific topology and amino acid composition of the target protein's active site.
Table 1: Representative Molecular Docking Data for Structurally Related Compounds
| Compound/Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one | Tyrosine Kinase 1T46 | Not explicitly stated, but favorable interactions noted. rjptonline.org | Asp, Glu (via H-bonds with NH2), Ser, Thr (via H-bonds with F) |
| Phenylenediamine Derivatives | Factor Xa | IC50 = 2.2 nM (for a potent derivative) researchgate.net | Aromatic stacking with Phe, Tyr; H-bonds with backbone carbonyls |
This table is illustrative and includes data from studies on analogous compounds to infer potential interactions of this compound.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a pivotal role in modern SAR by quantifying the effects of different functional groups and structural modifications. For this compound, a computational SAR study would investigate the impact of the fluorine atom and the two amino groups on its interaction with a biological target.
Studies on related fluorinated aromatic compounds have shown that the position and number of fluorine substituents can significantly modulate biological activity. For example, in a series of 1,3,5-triazine (B166579) derivatives, a fluorine substituent on an indole (B1671886) ring was found to influence the binding affinity to the 5-HT7 receptor. mdpi.com This highlights the sensitivity of protein-ligand interactions to the electronic and steric effects of fluorine.
The amino groups in this compound are also critical determinants of its activity. Their basicity and hydrogen bonding capacity are key features that would be explored in a computational SAR study. The relative positioning of the amino groups (meta- to each other) and the fluorine atom would create a specific electrostatic potential on the molecule's surface, governing its recognition by a target protein.
A hypothetical computational SAR study on a series of fluorinated phenylenediamines might reveal that:
The fluorine atom at position 5 enhances binding affinity due to favorable electrostatic interactions or by displacing water molecules from a hydrophobic pocket.
The amino groups at positions 1 and 3 are essential for forming key hydrogen bonds with the target.
Shifting the position of the fluorine atom or the amino groups leads to a decrease in activity due to a loss of these critical interactions.
Kinetic and Mechanistic Computational Predictions
Computational chemistry can be used to predict the kinetics and mechanisms of chemical reactions. For this compound, this could involve studying its reactivity towards various reagents or its metabolic fate.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways and determine activation energies. A computational study on the reaction of benzene (B151609) with fluorine has provided insights into the reactivity of fluorinated aromatic rings. researchgate.net Such studies can help predict the susceptibility of the C-F bond in this compound to cleavage under different conditions.
Furthermore, computational analysis of the photolysis of fluorinated pharmaceuticals can shed light on the stability of the molecule. nih.gov The electron-withdrawing nature of the fluorine atom can influence the electron density distribution in the benzene ring, affecting its susceptibility to electrophilic or nucleophilic attack.
The amino groups are also key reactive sites. Computational studies could predict their pKa values, nucleophilicity, and the likelihood of their involvement in metabolic reactions such as N-acetylation or oxidation. These predictions are crucial for understanding the compound's potential biotransformation pathways.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. These models are built using a set of molecular descriptors that quantify various aspects of the molecule's structure.
A QSPR study on aniline (B41778) derivatives, for instance, used physicochemical parameters to predict their propensity to form protein free radicals. nih.gov The Hammett constant (σ), which quantifies the electronic effect of a substituent, was found to be a key descriptor. nih.gov For this compound, relevant descriptors would include:
Topological descriptors: Molecular weight, number of nitrogen and fluorine atoms.
Electronic descriptors: Dipole moment, HOMO and LUMO energies, Hammett constants for the fluoro and amino groups.
Geometric descriptors: Molecular surface area and volume.
A hypothetical QSPR equation for predicting a property like logP might take the form:
logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
Where the coefficients (c) are determined by statistical analysis of a training set of molecules.
Table 2: Relevant Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Relevance to Properties |
| Constitutional | Molecular Weight | General physical properties |
| Topological | Wiener Index | Branching and shape |
| Geometric | Molecular Surface Area | Solubility, transport properties |
| Electrostatic | Dipole Moment | Polarity, intermolecular forces |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity, electronic properties |
Research Applications in Materials Science
Incorporation into Polymer Systems
The amine functionalities of 5-Fluorobenzene-1,3-diamine allow for its direct incorporation into various polymer backbones through condensation reactions, leading to materials with enhanced properties.
Aromatic diamines are a well-established class of curing agents, or hardeners, for epoxy resins, valued for imparting superior thermal and chemical resistance to the cured thermoset network compared to their aliphatic counterparts. mdpi.comnih.gov The inclusion of a fluorine atom, as in this compound, is anticipated to further modify the properties of the resulting epoxy material.
While specific research detailing the performance of this compound as a sole curing agent is not extensively documented in publicly available literature, studies on other fluorinated aromatic amines provide insight into the expected effects. The incorporation of fluorine can lower the surface energy of the cured epoxy, which is a desirable trait for applications requiring low adhesion or increased hydrophobicity. researchgate.netcnrs.fr Furthermore, research on epoxy systems cured with fluorinated amines has indicated potential improvements in wear resistance. researchgate.net The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the amine groups, potentially affecting the curing kinetics and the final cross-link density of the polymer network. mdpi.com
Table 1: General Effects of Aromatic Amine Hardeners on Epoxy Resins
| Property | Influence of Aromatic Diamine Hardeners | Potential Contribution of Fluorine Substitution |
|---|---|---|
| Thermal Stability | Generally high due to rigid aromatic structures | Expected to maintain or enhance thermal stability |
| Chemical Resistance | Excellent, particularly against solvents | May enhance resistance to certain chemical agents |
| Mechanical Strength | High stiffness and strength, but can be brittle | May influence modulus and toughness |
| Surface Energy | Moderate to high | Expected to significantly lower surface energy |
| Moisture Absorption | Low compared to aliphatic systems | Expected to decrease due to hydrophobicity of C-F bond |
The integration of fluorinated moieties into conjugated polymers is a key strategy for tuning their optoelectronic properties for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. ntu.edu.sgnih.gov The high electronegativity of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which can improve charge injection/extraction and enhance ambient stability. nih.gov
While direct polymerization of this compound into well-known conjugated polymer families like polyanilines or polyimides is chemically feasible, specific studies detailing the optoelectronic properties of such polymers are limited. However, research on analogous fluorinated and aromatic diamine-containing polymers demonstrates the potential benefits. The incorporation of such monomers can influence the polymer's conformation, solubility, and film-forming characteristics, all of which are critical for device performance. ntu.edu.sgmdpi.com In the context of OLEDs, for example, the precise tuning of energy levels afforded by fluorination can lead to more efficient and stable blue-light emitters, which remains a significant challenge in the field. rsc.orgresearchgate.net
Photovoltaic Applications
One of the most promising areas for the application of fluorinated diamines is in the field of photovoltaics, particularly in the development of next-generation perovskite solar cells (PSCs).
Two-dimensional (2D) perovskites have garnered significant attention for their improved stability over their 3D counterparts. acs.orgnih.gov These materials incorporate bulky organic spacer cations between the inorganic lead-halide layers. The choice of this organic spacer is crucial as it dictates the structural and electronic properties of the 2D perovskite.
Research has shown that using fluorinated aromatic diammonium cations as spacers can significantly enhance the performance and stability of 2D perovskite solar cells. researchgate.netnih.gov A study utilizing a close isomer, 2-fluorobenzene-1,4-diamine (B84049) (F-PDA), as a spacer in 2D Dion-Jacobson CsPbI3 PSCs demonstrated a record power conversion efficiency (PCE) of over 15%. researchgate.net The introduction of the fluorine atom on the benzene (B151609) ring of the diamine spacer was found to:
Increase the dipole moment of the organic cation, which reduces the exciton (B1674681) binding energy of the perovskite system. researchgate.net
Enrich charge accumulation in both the spacer layer and the inorganic plane, facilitating more significant charge transfer between the organic and inorganic layers. researchgate.net
Manipulate crystallization quality through interactions between the fluorinated spacer and the inorganic plane, thereby inhibiting ion migration and defect formation. researchgate.net
These findings highlight the critical role of fluorinated aromatic diamines in creating more stable and efficient 2D perovskite structures. The hydrophobic nature imparted by the fluorine atom also contributes to improved moisture resistance, a key factor for the long-term viability of perovskite solar cells. researchgate.net
The bulky organic spacers in 2D perovskites can often act as insulating barriers, limiting charge transport between the inorganic layers and thus hindering device efficiency. acs.orgnih.gov Fluorination of these organic cations has been demonstrated as an effective strategy to overcome this limitation. acs.orgnih.gov
By substituting fluorine onto the aromatic ring of the spacer cation, researchers have achieved:
Shorter intermolecular distances and better-aligned stacking of the perovskite sheets. acs.orgresearchgate.net
Enhanced orbital interactions and, consequently, improved charge transport across adjacent inorganic layers. acs.org
Increased carrier lifetime and a reduced trap density within the perovskite material. researchgate.net
Reduced reorganization energy , stemming from decreased structural fluctuations, which increases the charge transfer rate according to Marcus theory. nih.gov
Table 2: Performance Enhancement in 2D Perovskite Solar Cells with Fluorinated Spacers
| Parameter | Effect of Fluorinated Spacer | Reference |
|---|---|---|
| Power Conversion Efficiency (PCE) | Increased (e.g., from <10% to >15% in one study) | researchgate.netresearchgate.net |
| Charge Transport | Enhanced across inorganic layers | acs.orgnih.gov |
| Carrier Lifetime | Increased | researchgate.net |
| Trap Density | Reduced | researchgate.net |
| Moisture & Thermal Stability | Significantly improved | acs.orgresearchgate.net |
Development of Ligands for Advanced Materials (e.g., Battery Materials)
The coordination chemistry of fluorinated organic molecules is an active area of research for developing advanced materials, including metal-organic frameworks (MOFs) and components for batteries. The electron-withdrawing properties and potential for specific interactions (like hydrogen bonding) of fluorinated ligands can influence the structure and function of the final material.
In the context of lithium-ion batteries, fluorination is a widely used strategy to improve the performance of electrolytes, including solvents and salts. rsc.orgcip.com.cn Fluorinated compounds can enhance the anodic stability of the electrolyte and contribute to the formation of a more stable solid electrolyte interphase (SEI) on the electrodes. u-fukui.ac.jp
While the direct use of this compound as a ligand in commercial battery materials is not well-documented, its structure makes it a candidate for building more complex molecules. For instance, fluorinated linkers are used to synthesize F-MOFs, which exhibit increased hydrophobicity and can have a stronger affinity for certain molecules like CO2. nih.govrsc.org Such F-MOFs have been explored as additives in polymer-based electrolytes for all-solid-state lithium batteries, where they can improve ionic conductivity and stabilize the SEI layer. rsc.orgresearchgate.net The diamine functionality of this compound provides reactive sites to incorporate it into such larger, functional ligand structures for next-generation energy storage materials.
Research Applications in Pharmaceutical and Agrochemical Intermediates
Precursor for Drug Design and Development
The 1,3-diaminobenzene scaffold is a prevalent feature in many biologically active compounds. The addition of a fluorine atom to this core structure at the 5-position, as in 5-Fluorobenzene-1,3-diamine, offers medicinal chemists a powerful tool to fine-tune the physicochemical properties of drug candidates. This strategic placement of fluorine can significantly influence a molecule's interaction with its biological target.
Derivatives of this compound have been investigated for their potential to modulate various biochemical pathways implicated in diseases such as cancer. For instance, novel imamine-1,3,5-triazine derivatives have been synthesized and evaluated for their antiproliferative properties. In the synthesis of these compounds, a fluoroaniline (B8554772) component is crucial for their activity. While the specific use of this compound is not always explicitly detailed in every study, the functional motif is a key component in compounds designed to interact with critical cellular pathways. For example, certain 1,3,5-triazine (B166579) derivatives have shown potent anticancer activity against triple-negative breast cancer cells (MDA-MB-231). rsc.org
One such derivative, compound 4f (N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine), demonstrated a significant inhibitory concentration (IC50) of 6.25 μM against MDA-MB-231 cells. rsc.org Another related compound, 4k (*6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine), also exhibited potent activity with an IC50 of 8.18 μM against the same cell line. rsc.org These findings highlight the potential of molecules derived from fluorinated diamino scaffolds to interfere with cancer cell proliferation pathways.
The fluorine atom in derivatives of this compound can play a critical role in the interaction with enzymes and receptors. Its high electronegativity can lead to favorable electrostatic interactions and the formation of hydrogen bonds with amino acid residues in the binding pocket of a protein. This can result in enhanced potency and selectivity of the drug candidate.
For example, novel 1,3,5-triazine derivatives have been designed as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. rsc.org Compounds incorporating a fluorophenylamino moiety have shown promising inhibitory activity. The fluorine atom can contribute to the binding affinity of these inhibitors to the ATP-binding site of the EGFR kinase, thereby blocking its signaling pathway and inhibiting tumor growth. For instance, a series of 1,3,5-triazine-based pyrazole (B372694) derivatives were synthesized and showed potent inhibitory activity against EGFR-tyrosine kinase, with IC50 values in the nanomolar range for the most active compounds. rsc.org
Furthermore, derivatives of fluorinated anilines have been investigated for their affinity to serotonin (B10506) receptors, such as the 5-HT7 receptor. One study reported a novel 1,3,5-triazine derivative, ligand 2 (N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine), which exhibited a high affinity for the 5-HT7 receptor with an inhibition constant (Ki) of 8 nM. mdpi.com This demonstrates the potential of incorporating the 5-fluorophenyl motif in the design of selective ligands for G-protein coupled receptors.
In the context of kinase inhibitors, for example, the fluorine atom on the phenyl ring of a ligand can orient the molecule within the ATP-binding pocket to maximize favorable interactions with key amino acid residues. This can lead to a lower dissociation constant and, consequently, higher inhibitory potency. While specific binding affinity data for derivatives of this compound are not always readily available in the public domain, the general principles of fluorine in drug design strongly suggest its utility in enhancing binding affinity.
| Compound ID | Target | Activity (IC50/Ki) | Cell Line/Receptor |
| 4f | Anticancer | 6.25 μM | MDA-MB-231 |
| 4k | Anticancer | 8.18 μM | MDA-MB-231 |
| Ligand 2 | 5-HT7 Receptor | 8 nM (Ki) | 5-HT7 |
Intermediates in Agrochemical Synthesis
The principles of utilizing fluorine to enhance biological activity are also well-established in the agrochemical industry. Fluorinated compounds are integral to the development of modern herbicides, insecticides, and fungicides. This compound can serve as a valuable intermediate in the synthesis of new agrochemicals. While specific, commercially available agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, the potential for its use is evident from patent literature. Patents have been filed for agrochemical formulations that include various fluorinated compounds, highlighting the ongoing research and development in this area. google.comgoogle.com The introduction of the 5-fluoro-1,3-diaminophenyl moiety can influence the uptake, transport, and metabolic stability of the agrochemical in the target pest or plant, potentially leading to increased efficacy and selectivity.
Building Blocks for Dye Synthesis
Aromatic diamines are classical building blocks for the synthesis of a wide variety of dyes, particularly azo dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. scispace.comnih.govekb.eg this compound, with its two amino groups, can be either mono- or di-diazotized to produce versatile intermediates for dye synthesis.
The resulting diazonium salts can then be coupled with various aromatic compounds, such as phenols and anilines, to generate a wide range of colors. The presence of the fluorine atom on the benzene (B151609) ring can influence the electronic properties of the resulting dye molecule, which in turn can affect its color, lightfastness, and other properties. While specific examples of commercial dyes synthesized from this compound are not extensively detailed in readily accessible literature, the fundamental principles of dye chemistry suggest its utility as a precursor for creating novel fluorinated azo dyes with potentially enhanced properties. scispace.comnih.govekb.egasianpubs.orgresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of fluorinated anilines and their derivatives are established, the development of more efficient, sustainable, and scalable synthetic routes for 5-Fluorobenzene-1,3-diamine remains an active area of research. Future explorations are likely to focus on several key areas:
Late-Stage Fluorination: Introducing the fluorine atom at a later stage of the synthesis can offer greater flexibility and access to a wider range of derivatives. Research into novel fluorinating reagents and methodologies that can selectively introduce fluorine onto the 1,3-diaminobenzene scaffold is a promising avenue.
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. The development of continuous flow methods for the nitration, reduction, and fluorination steps involved in the synthesis of this compound could lead to more efficient industrial production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer a greener and more selective alternative to traditional chemical methods. The discovery and engineering of enzymes capable of performing regioselective fluorination or amination on benzene (B151609) rings are long-term but potentially high-impact goals.
A review of synthetic methods for 1,3-diamines highlights the importance of these building blocks in both natural products and synthetic organic chemistry rsc.orgresearchgate.net. The development of novel synthetic strategies for compounds like this compound is crucial for expanding their availability and utility.
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new applications. Future research in this area will likely involve a combination of experimental and computational techniques to elucidate:
Polymerization Kinetics and Mechanisms: As a monomer for high-performance polymers, understanding the kinetics and mechanism of its polymerization is critical. Spectroscopic studies and computational modeling can provide insights into the reactivity of the amine groups and the influence of the fluorine substituent on the polymerization process.
Nucleophilic Aromatic Substitution (SNAr) Reactions: The fluorine atom can act as a leaving group in SNAr reactions, providing a handle for further functionalization. Detailed mechanistic studies can help in predicting the regioselectivity and reactivity of such transformations.
Photophysical Properties: For applications in organic electronics, a thorough investigation of the photophysical properties of this compound and its derivatives is necessary. Time-resolved spectroscopy and quantum chemical calculations can unravel the excited-state dynamics and guide the design of molecules with desired fluorescence or phosphorescence characteristics.
Spectroscopic studies on related molecules containing a fluorobenzene (B45895) ring have demonstrated the significant impact of substituents on their photophysical properties, highlighting the need for detailed investigations of this compound itself nih.gov.
Development of Highly Selective Catalytic Systems
Catalysis plays a crucial role in the synthesis and functionalization of aromatic compounds. The development of highly selective catalytic systems for reactions involving this compound is a key research objective.
Catalytic C-H Functionalization: Directing group-assisted C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex molecules. The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the this compound ring would open up new avenues for derivatization.
Asymmetric Catalysis: For applications in pharmaceuticals and chiral materials, the development of catalytic methods for the enantioselective transformation of this compound derivatives is of high importance.
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to a variety of organic transformations. The development of photocatalytic systems for the synthesis or modification of this compound could provide access to novel chemical space under environmentally benign conditions. Research on m-phenylenediamine-Rhodamine B copolymer dots has shown their potential as metal-free photocatalysts for the reduction of nitro-compounds, suggesting that polymers derived from this compound could also exhibit interesting catalytic properties researchgate.net.
Expanding Applications in Emerging Technologies
The unique properties of this compound make it a promising candidate for a range of emerging technologies.
High-Performance Polymers: The introduction of fluorine can enhance the thermal stability, chemical resistance, and dielectric properties of polymers. This compound can be used as a monomer to synthesize novel polyimides, polyamides, and other high-performance polymers for applications in aerospace, electronics, and membrane separations. The synthesis of polymers from various diamines for different material applications is a well-established field d-nb.inforsc.orgmdpi.com.
Organic Electronics: Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of fluorine can be used to tune the energy levels of organic semiconductors. The use of a related compound, 3-fluorobenzene-1,2-diamine, in the synthesis of thermally activated delayed fluorescent (TADF) emitters for OLEDs suggests the potential of this compound in this area rsc.org. Furthermore, fluorinated benzo nih.govbldpharm.comCurrent time information in Santa Cruz, CA, US.thiadiazole-based polymers have been investigated for field-effect transistor applications rsc.org.
Pharmaceutical and Agrochemical Discovery: The fluorine atom is a common substituent in many bioactive molecules. This compound can serve as a versatile building block for the synthesis of novel pharmaceutical and agrochemical candidates. For instance, it can be a precursor for fluorinated analogues of biologically active compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. For this compound, these computational tools can accelerate progress in several key areas:
Predictive Modeling of Properties: Machine learning models can be trained to predict the physical, chemical, and electronic properties of this compound derivatives. This can enable the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics for specific applications.
De Novo Design of Novel Derivatives: Generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties. These models can explore a vast chemical space and propose innovative structures that may not be intuitively obvious to human chemists.
Optimization of Synthetic Routes: AI algorithms can be employed to analyze existing synthetic pathways and propose more efficient and sustainable routes for the production of this compound and its derivatives. This can involve predicting reaction outcomes, optimizing reaction conditions, and identifying novel catalytic systems.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-Fluorobenzene-1,3-diamine?
Answer:
The synthesis typically involves fluorination and reduction steps. For example:
Nitration and Fluorination : Start with a benzene derivative (e.g., 1,3-dinitrobenzene), introduce fluorine via halogen exchange using KF or CsF under high-temperature conditions.
Reduction of Nitro Groups : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) converts nitro groups to amines.
Purification : Column chromatography or recrystallization isolates the diamine.
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference Approach |
|---|---|---|---|
| Fluorination | KF, DMF, 150°C | 65-70 | Analogous to chlorinated diamines |
| Reduction | H₂, Pd-C, EtOH | 85-90 | Similar nitro-to-amine reductions |
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Combined spectroscopic and crystallographic methods are used:
- X-ray Crystallography : Resolve bond lengths, angles, and packing motifs. For analogous fluorinated aromatics, monoclinic systems (e.g., P21/m) with SHELX refinement are typical .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for NH₂ (δ ~4.5-5.5 ppm) and aromatic protons (split due to fluorine coupling).
- FT-IR : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
Crystallographic Data from Analogous Compounds:
| Parameter | Value (Example) | Source |
|---|---|---|
| Space Group | P21/m | |
| Z (Molecules/Unit Cell) | 2 |
Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?
Answer:
- DFT Calculations : Predict fluorination energetics and regioselectivity. For example, assess activation barriers for halogen exchange at meta vs. para positions.
- Solvent Screening : COSMO-RS simulations evaluate solvent effects on reaction rates and yields. Polar aprotic solvents (e.g., DMF) often enhance fluorination .
- Transition State Analysis : Identify intermediates in nitro-group reduction to minimize side products.
Key Software: Gaussian, ORCA, or VASP for quantum mechanics; SHELX for crystallographic refinement .
Advanced: How can contradictions in spectroscopic and crystallographic data be resolved?
Answer:
Discrepancies (e.g., bond length mismatches) require:
Multi-Method Validation : Cross-check XRD data with neutron diffraction or synchrotron studies to resolve hydrogen atom positions.
Dynamic NMR : Probe conformational flexibility in solution that XRD might miss.
SHELX Refinement : Use restraints (e.g., DFIX) to harmonize geometric parameters with spectroscopic observations .
Example Workflow:
- Refine XRD data with SHELXL, applying thermal motion corrections.
- Compare computed (DFT) vs. experimental bond lengths to identify outliers.
Advanced: What strategies mitigate byproduct formation during diamine synthesis?
Answer:
- Temperature Control : Lower fluorination temperatures (~120°C) reduce dehalogenation byproducts.
- Catalyst Tuning : Use Pd/C with poison inhibitors (e.g., quinoline) to prevent over-reduction.
- In Situ Monitoring : LC-MS or Raman spectroscopy tracks intermediate formation.
Case Study:
In chlorinated analogs, reducing Pd-C loading from 5% to 2% decreased dechlorinated impurities by 40% .
Basic: What analytical techniques quantify this compound in complex mixtures?
Answer:
- Derivatization + HPLC : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives .
- GC-MS : Trimethylsilyl derivatization enhances volatility.
- 19F NMR : Quantifies fluorine content directly without derivatization.
Derivatization Protocol:
| Reagent | CNBF |
|---|---|
| Reaction Time | 30 min, 60°C |
| Detection | λ = 254 nm |
Advanced: How do steric and electronic effects influence the reactivity of this compound?
Answer:
- Steric Effects : The meta-diamine arrangement creates a rigid scaffold, limiting access to electrophilic sites.
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing nucleophilic amine reactivity.
- Applications : Useful in coordination chemistry (e.g., ligands for transition metals) or polymer crosslinking.
Computational Insight:
DFT studies show fluorine increases the HOMO-LUMO gap by ~0.5 eV compared to non-fluorinated analogs .
Basic: What precautions are critical when handling this compound in laboratory settings?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
